3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
Brand Name:
Vulcanchem
CAS No.:
147779-33-7
VCID:
VC21137916
InChI:
InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3
SMILES:
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC
Molecular Formula:
C18H15Cl4NO2
Molecular Weight:
419.1 g/mol
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
CAS No.: 147779-33-7
Cat. No.: VC21137916
Molecular Formula: C18H15Cl4NO2
Molecular Weight: 419.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147779-33-7 |
|---|---|
| Molecular Formula | C18H15Cl4NO2 |
| Molecular Weight | 419.1 g/mol |
| IUPAC Name | 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3 |
| Standard InChI Key | UAFCYIXWEZQEGQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
| Canonical SMILES | CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator